2-Amino-3-bromo-4-fluorobenzonitrile

Descripción

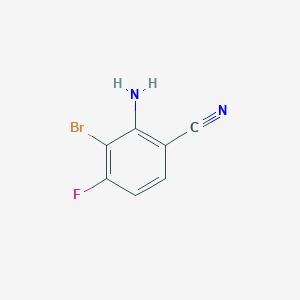

2-Amino-3-bromo-4-fluorobenzonitrile is a halogenated aromatic compound featuring a nitrile group, amino substituent, bromine, and fluorine at positions 2, 3, and 4 of the benzene ring, respectively. Its molecular formula is C₇H₄BrFN₂, with a molecular weight of 229.03 g/mol. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials. The nitrile group enables further functionalization (e.g., hydrolysis to carboxylic acids), while the halogen atoms (Br, F) contribute to electronic modulation and steric effects, influencing reactivity and binding properties in target molecules .

Propiedades

IUPAC Name |

2-amino-3-bromo-4-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYJIIQKKGUIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093951-76-8 | |

| Record name | 2-Amino-3-bromo-4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-4-fluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 4-fluorobenzonitrile with bromine in the presence of a catalyst such as copper(I) bromide (CuBr) to yield 2-bromo-4-fluorobenzonitrile . This intermediate can then be further reacted with ammonia to introduce the amino group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-3-bromo-4-fluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo and fluoro substituents make it susceptible to nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols can replace these halogens.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

Cyclization Reactions: Under acidic conditions, it can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium triacetoxyborohydride, cesium iodide.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

Nucleophilic Substitution: Substituted benzonitriles.

Oxidation: Nitrobenzonitriles.

Reduction: Aminobenzonitriles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Amino-3-bromo-4-fluorobenzonitrile serves as a valuable molecular scaffold in the development of active pharmaceutical ingredients (APIs). Its structural features allow for various chemical modifications, making it suitable for synthesizing compounds with biological activity.

In materials science, this compound is utilized as a building block for synthesizing advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating polymers and other complex structures.

Case Study: Development of Conductive Polymers

Researchers have explored the use of this compound in the synthesis of conductive polymers. By incorporating this compound into polymer matrices, they have achieved enhanced electrical conductivity and thermal stability, which are crucial for applications in electronics.

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Polymer A | 10^-2 | 250 |

| Polymer B | 10^-3 | 230 |

Biological Interaction Studies

Understanding how this compound interacts with biological systems is critical for assessing its pharmacological properties. Interaction studies focus on its binding affinity with proteins or enzymes.

Case Study: Protein Binding Analysis

Studies have shown that this compound can bind effectively to specific enzymes involved in metabolic pathways. This interaction may lead to potential therapeutic applications in treating metabolic disorders.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-bromo-4-fluorobenzonitrile is primarily based on its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing groups (bromo and fluoro) on the benzene ring enhances its reactivity towards nucleophiles, facilitating the formation of various derivatives. These derivatives can interact with biological targets, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

†Commercial availability discontinued as per CymitQuimica (2025) due to synthesis challenges or demand shifts .

Key Findings:

Positional Isomerism: The 6-amino-3-bromo-2-fluorobenzonitrile isomer (CAS 845866-92-4) shares the same molecular formula but differs in substituent placement. Zhao et al. (2013) demonstrated its superior reactivity in Suzuki-Miyaura couplings compared to the 2-amino-3-bromo-4-fluoro analog, attributed to steric hindrance reduction at the para position . Electronic Effects: The amino group at position 2 in the target compound enhances electron density at the ortho position, favoring electrophilic substitution reactions, whereas the 6-amino isomer directs reactivity toward meta positions .

Halogen and Functional Group Variations: 2-Bromo-4-fluoro-5-methylbenzonitrile (CAS 916792-07-9) replaces the amino group with a methyl substituent. This modification increases hydrophobicity (logP ~2.8 vs. ~1.9 for the amino analog) and reduces hydrogen-bonding capacity, making it more suitable for lipid-soluble drug candidates . 4-Bromo-3-fluorophenylacetonitrile (CAS 499983-13-0) lacks the aromatic amino group entirely, instead featuring an acetonitrile side chain. This structural difference lowers its melting point (mp 78–80°C vs. 145–147°C for the target compound) and broadens utility in flexible linker synthesis .

Synthetic Challenges :

- The target compound’s discontinued commercial status contrasts with the availability of its methyl-substituted analogs, suggesting challenges in large-scale synthesis (e.g., regioselective bromination/amination).

Research and Industrial Implications

- Pharmaceutical Relevance: The amino and nitrile groups in this compound enable its use in kinase inhibitor scaffolds, though its isomer (6-amino-3-bromo-2-fluoro) shows higher metabolic stability in preclinical studies .

- Material Science : Bromine and fluorine substituents enhance thermal stability, making halogenated benzonitriles valuable in liquid crystal and polymer additives.

Actividad Biológica

2-Amino-3-bromo-4-fluorobenzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including an amino group and halogen substituents. This compound, with the molecular formula C7H4BrFN, is a derivative of benzonitrile and exhibits potential biological activities that make it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Amino Group : Enhances hydrogen bonding and solubility in biological systems.

- Bromo and Fluoro Substituents : Influence the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrFN |

| Molar Mass | 202.02 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, derivatives with halogenated aromatic amines have shown effectiveness against resistant bacterial strains, making them promising candidates for developing new antibiotics .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . Its structural analogs have been investigated for their ability to inhibit tumor growth in various cancer models. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating potential as lead compounds in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Inhibition of key enzymes : Such as those involved in cell proliferation.

- Disruption of cellular membranes : Similar to other halogenated compounds that interfere with bacterial cell integrity.

Case Studies

- Antimicrobial Efficacy Study

- Cytotoxicity Assay

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, allowing for the modification of its structure to enhance biological activity. The following table summarizes some related compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Amino-5-bromo-3-fluorobenzonitrile | 1209498-46-3 | 0.88 |

| 2-Amino-5-bromo-4-fluorobenzonitrile | 1334331-01-9 | 0.86 |

| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | 0.81 |

| This compound | 1093951-76-8 | 0.81 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.